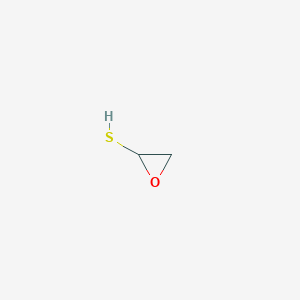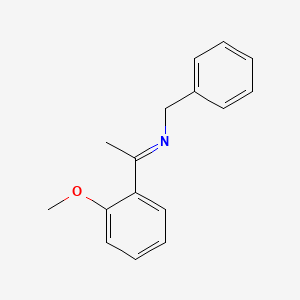![molecular formula C32H56Br2S2 B14290867 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene CAS No. 114414-21-0](/img/structure/B14290867.png)
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two bromine atoms and two dodecylsulfanyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylbenzene, followed by the introduction of dodecylsulfanyl groups. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. The subsequent introduction of dodecylsulfanyl groups can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dodecylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the sulfanyl groups to thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate, sodium alkoxide, or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides or sulfones derived from the oxidation of dodecylsulfanyl groups.
Reduction Reactions: Products include debrominated benzene derivatives or thiols derived from the reduction of sulfanyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Industrial Chemistry: The compound is used in the production of specialty chemicals and additives for various industrial applications.
Biological Research:
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and dodecylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their functions. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethylbenzene: This compound lacks the dodecylsulfanyl groups and has different chemical properties and applications.
1,4-Dibromo-2,5-bis(decyloxy)benzene: This compound has decyloxy groups instead of dodecylsulfanyl groups, leading to variations in its reactivity and applications.
1,2,4,5-Tetrabromobenzene: This compound has four bromine atoms and no alkylsulfanyl groups, resulting in distinct chemical behavior and uses.
Eigenschaften
CAS-Nummer |
114414-21-0 |
|---|---|
Molekularformel |
C32H56Br2S2 |
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
1,2-dibromo-4,5-bis(dodecylsulfanylmethyl)benzene |
InChI |
InChI=1S/C32H56Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27-29-25-31(33)32(34)26-30(29)28-36-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
InChI-Schlüssel |
FJZOOOWSMFFRBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC1=CC(=C(C=C1CSCCCCCCCCCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
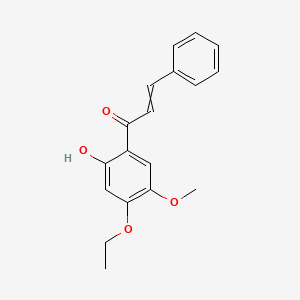
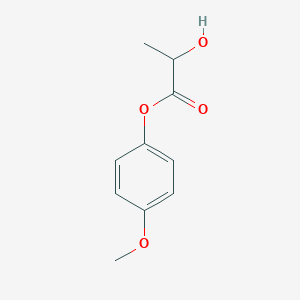




![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
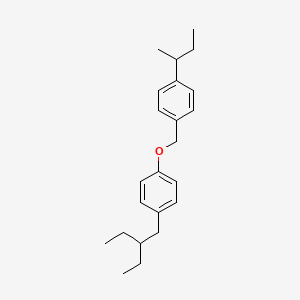


![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
